molecular formula C11H8BrFN2O2 B15304467 methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B15304467
M. Wt: 299.10 g/mol
InChI Key: PRTMYIFIDMIKGE-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative featuring a bromine atom at position 3, a 4-fluorophenyl group at position 1, and a methyl ester at position 5. The molecular formula of the target compound is inferred as C12H9BrFN2O2, with a molecular weight of approximately 299.10 g/mol (based on analogous structures in ).

Key structural features include:

  • Bromine at position 3: Enhances electrophilic reactivity, making the compound a candidate for further functionalization.
  • Methyl ester: Compared to ethyl esters (common in analogs), this group reduces molecular weight and may alter solubility and metabolic stability.

Properties

Molecular Formula

C11H8BrFN2O2

Molecular Weight

299.10 g/mol

IUPAC Name

methyl 5-bromo-2-(4-fluorophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C11H8BrFN2O2/c1-17-11(16)9-6-10(12)14-15(9)8-4-2-7(13)3-5-8/h2-6H,1H3

InChI Key

PRTMYIFIDMIKGE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1C2=CC=C(C=C2)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate typically involves the bromination of a pyrazole derivative followed by esterification. One common method involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The final step involves esterification with methanol in the presence of an acid catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the C3 Bromine

The bromine atom undergoes substitution with various nucleophiles under mild conditions due to the electron-withdrawing effects of adjacent groups. Key reactions include:

NucleophileReagents/ConditionsProductYieldMechanismSource
AminesK₂CO₃, DMF, 80°C3-Amino derivatives68-82%SNAr
ThiolsEt₃N, THF, rt3-Thioethers75%Radical pathway
AlkoxidesNaH, MeOH, reflux3-Ether derivatives70%Base-assisted SN2

Example : Reaction with piperidine in DMF yields 3-piperidinyl-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (82% yield) . Kinetic studies suggest second-order dependence on both substrate and nucleophile concentrations.

Cross-Coupling Reactions

The bromine participates in palladium- or copper-catalyzed couplings to construct complex architectures:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemSolvent/TempYieldApplicationSource
PhenylPd(PPh₃)₄, K₂CO₃Dioxane, 90°C78%Biaryl synthesis
VinylPdCl₂(dppf), CsFTHF, 60°C65%Conjugated systems

Mechanism : Oxidative addition of Pd⁰ to C–Br bond, transmetallation with boronic acid, and reductive elimination .

Ullmann-Type Coupling

SubstrateCatalystLigandTemp/TimeYieldProduct TypeSource
Aryl aminesCuI1,10-Phen120°C, MW85%N-Aryl pyrazoles

Ester Functionalization

The methyl ester undergoes hydrolysis or transesterification:

Reaction TypeConditionsProductYieldNotesSource
Hydrolysis2M NaOH, EtOH, refluxCarboxylic acid90%pH-sensitive
TransesterificationROH, H₂SO₄, 60°CAlkyl esters70-85%Steric hindrance limits bulkier alcohols

Applications : The carboxylic acid derivative serves as a precursor for amides or coordination complexes .

Electrophilic Aromatic Substitution (EAS) on the Fluorophenyl Ring

The 4-fluorophenyl group directs electrophiles to para positions despite fluorine’s ortho/para-directing nature:

ElectrophileReagentsProductYieldRegioselectivitySource
NO₂⁺HNO₃, H₂SO₄4-Fluoro-3-nitrophenyl60%Para to fluorine
Br₂FeBr₃4-Fluoro-3,5-dibromophenyl45%Limited by steric factors

Cyclization Reactions

The compound serves as a building block for fused heterocycles:

ReagentConditionsProductYieldMechanismSource
HydrazineEtOH, refluxPyrazolo[3,4-c]pyrazole70%[3+2] cycloaddition
MalononitrileKOtBu, DMFPyrazolo[1,5-a]pyrimidine65%Condensation

Example : Reaction with hydrazine forms pyrazolo[3,4-c]pyrazoles, which are bioactive scaffolds in medicinal chemistry .

Radical Reactions

Photocatalytic conditions enable C–Br bond homolysis for alkylation:

Radical SourceCatalystProductYieldApplicationSource
Alkyl iodidesIr(ppy)₃, Blue LED3-Alkyl derivatives55%Late-stage diversification

Comparative Reactivity Insights

  • C3 Bromine vs. Ester Group : Bromine substitution dominates under neutral conditions, while ester reactions require strong bases or acids .

  • Fluorophenyl Ring Stability : Fluorine’s electron-withdrawing effect reduces ring reactivity compared to non-fluorinated analogs .

Scientific Research Applications

Methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: The compound is used in studies to understand the biological activity of pyrazole derivatives.

    Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The fluorophenyl group can enhance binding affinity to target proteins, while the bromine atom can participate in halogen bonding, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Ester Group Molecular Weight (g/mol) Key Properties/Applications References
Methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (Target Compound) Br (3), 4-Fluorophenyl (1), COOCH3 (5) Methyl ~299.10 Potential agrochemical intermediate
Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate Br (3), 3-Chloro-2-pyridinyl (1), COOCH2CH3 (5) Ethyl 330.56 Insecticidal activity
Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Br (5), 4-Fluorophenyl (1), COOCH2CH3 (4) Ethyl 313.13 Unknown biological activity
Methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate Br (4), 4-Fluorophenyl (3), COOCH3 (5) Methyl 299.10 Discontinued commercial product
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate Benzyl (1), 4-Fluorophenyl (3), COOCH2CH3 (5) Ethyl 324.35 Crystallographically characterized

Structural and Electronic Differences

  • Substituent Position : Bromine at position 3 (target) vs. 4 or 5 (analogs) alters reactivity. For example, bromine at position 3 may facilitate nucleophilic substitution more readily than at position 4 due to steric and electronic effects.
  • Aromatic Groups : Replacing 4-fluorophenyl with chloropyridinyl (e.g., ) introduces a heterocyclic moiety, enhancing interactions with metal ions or enzymes.

Commercial and Research Relevance

  • Methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate () was discontinued, possibly due to challenges in large-scale synthesis or stability issues.
  • Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate () is cataloged but lacks reported bioactivity, highlighting the need for further study of positional isomers.

Biological Activity

Methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a member of the pyrazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents with anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring substituted at the 3rd position with a bromine atom and at the 1st position with a 4-fluorophenyl group. The carboxylate ester group at the 5th position enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₁H₈BrF N₂O₂
Molecular Weight292.09 g/mol
SolubilitySoluble in organic solvents
Melting PointTBD

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of the fluorophenyl group and the pyrazole ring allows for interactions that can modulate enzyme activities or receptor signaling pathways. Notably, the bromine atom may influence the compound's binding affinity and reactivity.

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. Studies indicate that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.

  • Inhibition of COX Enzymes : Preliminary studies suggest that this compound may exhibit potent inhibition against COX-1 and COX-2 enzymes, making it a candidate for anti-inflammatory drug development .

Anticancer Activity

Research has indicated that pyrazole derivatives can induce apoptosis in various cancer cell lines. This compound has shown promise in this area:

  • Cell Line Studies : In vitro studies on different cancer cell lines (e.g., A549 lung cancer cells) have demonstrated that this compound can inhibit cell proliferation, although specific IC50 values are still being determined .

Antimicrobial Properties

The antimicrobial potential of pyrazoles has been well-documented. This compound is expected to exhibit similar properties:

  • Microbial Inhibition : Compounds within this class have shown efficacy against various bacterial strains, suggesting that this compound could be effective against infections caused by resistant bacteria .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives:

  • Study on COX Inhibition :
    • Objective : Evaluate the anti-inflammatory effects.
    • Findings : Derivatives showed IC50 values significantly lower than traditional NSAIDs like celecoxib, indicating superior anti-inflammatory activity .
  • Anticancer Evaluation :
    • Objective : Assess apoptosis induction in cancer cell lines.
    • Results : Compounds similar to this compound induced apoptosis with varying efficacy across different cell lines .
  • Antimicrobial Activity Assessment :
    • Objective : Test effectiveness against bacterial strains.
    • Outcome : Demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate?

  • Methodological Answer : The compound is synthesized via condensation reactions, often involving a halogenated precursor and a fluorophenyl-substituted pyrazole intermediate. For example, refluxing ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate with 1-chloro-4-(chloromethyl)benzene in acetonitrile in the presence of potassium carbonate as a base yields substituted pyrazoles. Purification typically employs column chromatography on silica gel, with yields up to 88% . Reaction conditions (solvent, temperature, stoichiometry) must be optimized to minimize byproducts.

Q. How is the compound characterized to confirm its molecular structure?

  • Methodological Answer : Structural confirmation involves:

  • NMR spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F) to assign chemical shifts and verify substituent positions. For instance, ¹⁹F NMR is critical for confirming the fluorophenyl group's para substitution .
  • X-ray crystallography (using SHELX programs for refinement) to resolve bond lengths, angles, and dihedral angles. Crystallographic data can reveal intramolecular interactions, such as steric effects between the bromine and fluorophenyl groups .
  • Mass spectrometry (HRMS or ESI-MS) to validate molecular weight and isotopic patterns, particularly for bromine-containing derivatives .

Q. What are the common challenges in synthesizing this compound, and how are they addressed?

  • Methodological Answer : Key challenges include:

  • Regioselectivity : Competing reactions at the pyrazole ring’s 3- and 5-positions require careful control of reaction kinetics. Temperature modulation (e.g., slow addition at 0°C) and catalyst selection (e.g., Pd-based catalysts for cross-coupling) improve selectivity .
  • Purification : Bromine and fluorine substituents increase polarity, complicating chromatographic separation. Gradient elution with hexane/ethyl acetate or dichloromethane/methanol systems is often effective .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism or rotational barriers). Strategies include:

  • Variable-temperature NMR to probe exchange processes, such as hindered rotation of the fluorophenyl group .
  • Computational modeling (DFT or MD simulations) to predict chemical shifts and compare with experimental data. For example, the deshielding effect of the electron-withdrawing fluorine atom can be modeled to validate ¹³C NMR assignments .

Q. What strategies optimize reaction yield and scalability for this compound?

  • Methodological Answer : Optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity of halogenated intermediates, while non-polar solvents reduce side reactions .
  • Catalyst systems : Transition-metal catalysts (e.g., CuI for Ullmann coupling) improve efficiency in introducing the bromine substituent .
  • Flow chemistry : Continuous-flow reactors minimize decomposition of thermally sensitive intermediates during scale-up .

Q. How does the substitution pattern (e.g., bromine at position 3, fluorine at para) influence biological activity?

  • Methodological Answer : Comparative studies with analogs (e.g., methyl 3-chloro or 3-iodo derivatives) reveal:

  • Bromine’s role : Enhances lipophilicity, potentially improving membrane permeability in cellular assays .
  • Fluorine’s impact : The para-fluorophenyl group may increase binding affinity to target proteins (e.g., kinases) via electrostatic interactions with hydrophobic pockets .
  • Structure-activity relationship (SAR) : Pyrazole carboxylates with electron-withdrawing groups (Br, F) show improved inhibitory activity in enzyme assays compared to methyl or methoxy derivatives .

Q. What advanced techniques are used to study crystallographic packing and intermolecular interactions?

  • Methodological Answer :

  • Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Br···H or F···H interactions) to explain packing motifs .
  • Thermal analysis (DSC/TGA) correlates melting points with crystal stability, revealing polymorphic forms influenced by halogen bonding .

Data Contradiction Analysis

Q. How to reconcile discrepancies between calculated and observed mass spectrometry data?

  • Methodological Answer :

  • Isotopic pattern validation : Bromine’s ¹:¹ isotopic ratio (⁷⁹Br/⁸¹Br) must align with experimental peaks. Deviations suggest impurities (e.g., residual starting materials) .
  • High-resolution MS : Resolves isobaric interferences (e.g., C₇H₆Br vs. C₈H₁₀O) to confirm molecular formula .

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